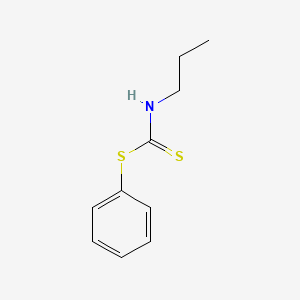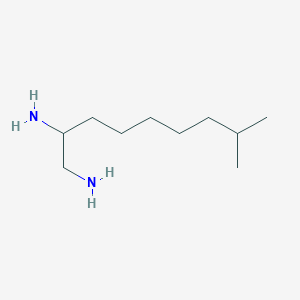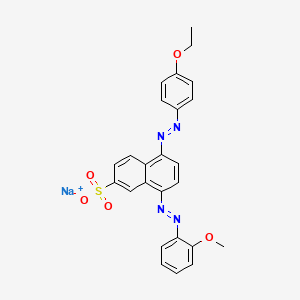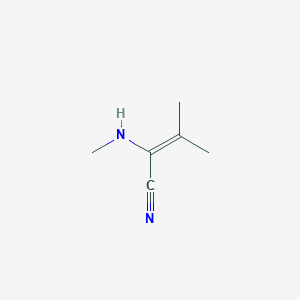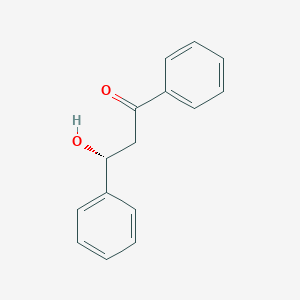
1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- is an organic compound with the molecular formula C15H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in organic synthesis and its presence in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- can be synthesized through several methods. One common method involves the reaction of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- often involves catalytic hydrogenation of the intermediate compound. This process ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,3-diphenylpropan-1-ol.
Substitution: Formation of various substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- involves its interaction with specific molecular targets. It can act as an antioxidant by reacting with free radicals, thereby preventing oxidative damage. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 3-hydroxy-1-phenyl-: This compound has a similar structure but lacks one phenyl group, making it less complex.
1,3-Diphenylpropan-1-one: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- is unique due to its chiral nature and the presence of both hydroxyl and ketone functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
72237-27-5 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C15H14O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14,16H,11H2/t14-/m1/s1 |
InChI-Schlüssel |
ZTCFOSQTSRNLHW-CQSZACIVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


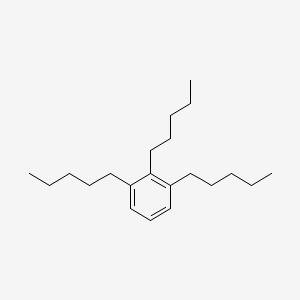
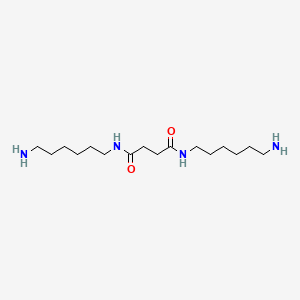
![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
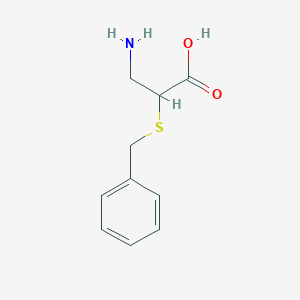
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
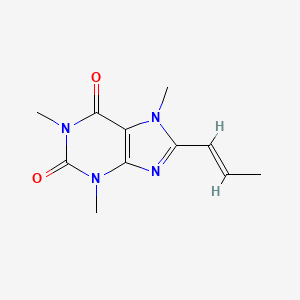
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)
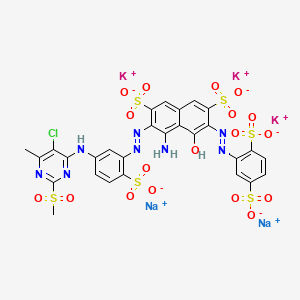
![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)

